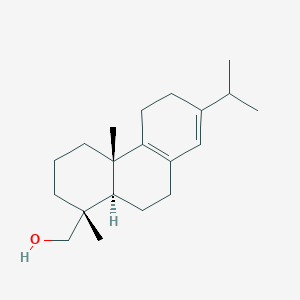
Palustradienol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palustradienol is a diterpenoid.
Wissenschaftliche Forschungsanwendungen
Diterpene Synthesis in Conifers
Palustradienol is identified as a product of levopimaradiene/abietadiene synthase from Norway spruce (Picea abies). This enzyme initially produces thermally unstable allylic tertiary alcohols, including 13-hydroxy-8(14)-abietene, which are significant for understanding the biosynthetic pathway of diverse diterpene resin acids in conifer defense (Keeling et al., 2011).
Hydrogen Production by Rhodopseudomonas Palustris
Rhodopseudomonas palustris, a photosynthetic bacterium, has been studied for hydrogen production via photofermentation, demonstrating potential applications in renewable energy production. This process involves converting glycerol to hydrogen, with research focusing on optimizing hydrogen yield and glycerol conversion efficiency (Zhang et al., 2015).
Outdoor Hydrogen Production
Another study explored outdoor hydrogen production using Rhodopseudomonas palustris in a tubular photobioreactor, achieving high hydrogen production rates. This research highlights the feasibility of using natural sunlight for efficient hydrogen production in large-scale applications (Adessi et al., 2012).
Terpenoids in Conifer Oleoresin
Research on the oleoresin of the Schrenk spruce identified palustradiene among 38 diterpenoids. This discovery extends the knowledge of the chemical composition of conifer oleoresins, which are significant in various industrial applications (Raldugin et al., 2004).
Photoaffinity Labeling in Chemical Biology
Palustradienol-related research in chemical biology includes advancements in photoaffinity labeling (PAL), a technique used to study molecular interactions. Such studies expand the understanding of chemical biology and drug discovery (Ota et al., 2018).
Hydrogen Storage Technologies
Studies involving palladium nanoparticles, which relate to palustradienol indirectly through hydrogen storage and catalytic activities, show potential for efficient energy storage and conversion. This is crucial for developing sustainable energy solutions (Li et al., 2014).
Paleoenvironmental Studies
Palustradienol plays a role in paleoenvironmental studies, where its presence in sediment cores helps understand historical human impacts on landscapes and ecosystems (Miras et al., 2015).
Eigenschaften
CAS-Nummer |
21414-53-9 |
|---|---|
Produktname |
Palustradienol |
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14,18,21H,5-11,13H2,1-4H3/t18-,19-,20+/m0/s1 |
InChI-Schlüssel |
PMRGRURZTGRVDP-SLFFLAALSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C |
SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |
Kanonische SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |
Andere CAS-Nummern |
21414-53-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



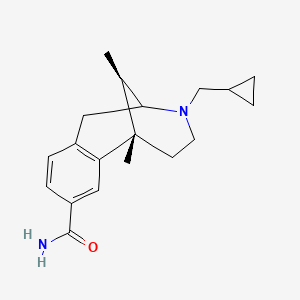
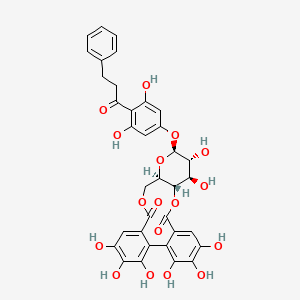
![1-Methyl-4-[2-(4-methyl-3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione](/img/structure/B1251199.png)
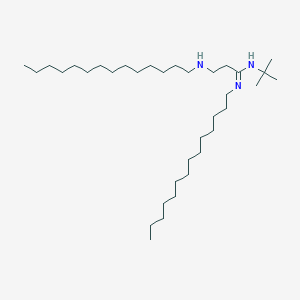
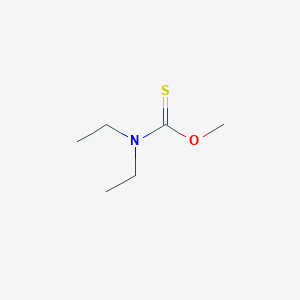

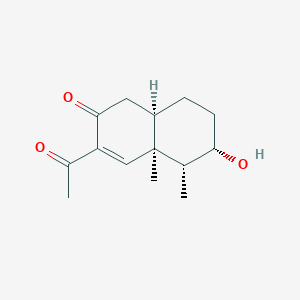

![methyl (8S,13E,14S,16S,17S)-13-ethylidene-8,17-dihydroxy-1,11-diazapentacyclo[12.3.2.02,7.08,17.011,16]nonadeca-2,4,6,18-tetraene-19-carboxylate](/img/structure/B1251209.png)




![(E)-N-[(2S)-1-hydroxy-3-[(R)-[(S)-methylsulfinyl]methylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1251217.png)